Diastereomeric Purity Requirement for Pharmaceutical Intermediate Applications
In the synthesis of trans-4-substituted cyclohexane-1-amines—a scaffold essential for the antipsychotic drug cariprazine—industrial processes require diastereomerically pure trans isomers. A continuous-flow transaminase-catalyzed process achieved a diastereomeric excess (de) > 99% for the trans isomer, demonstrating that the presence of cis diastereomer is not tolerated in pharmaceutical manufacturing [1]. The target compound (CAS 23775-42-0) is the stereochemically defined trans isomer, whereas cis/trans mixtures (CAS 52430-81-6) contain variable ratios of cis and trans diastereomers, introducing uncontrolled stereochemical impurities.
| Evidence Dimension | Diastereomeric purity (de) |
|---|---|
| Target Compound Data | Trans isomer (single diastereomer, CAS 23775-42-0) |
| Comparator Or Baseline | cis/trans mixture (CAS 52430-81-6) |
| Quantified Difference | Industrial process requires de > 99% trans; cis/trans mixtures fail to meet this specification without further purification. |
| Conditions | Transaminase-catalyzed continuous-flow deamination of cis/trans diastereomeric mixtures of 4-substituted cyclohexane-1-amines. |
Why This Matters
Procurement of the stereochemically defined trans isomer (CAS 23775-42-0) eliminates the need for costly and time-consuming diastereomeric separation steps prior to use in pharmaceutical synthesis.
- [1] Farkas E, Sátorhelyi P, Szakács Z, Dékány M, Vaskó D, Hornyánszky G, Poppe L, Éles J. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. 2024;7:48. View Source
